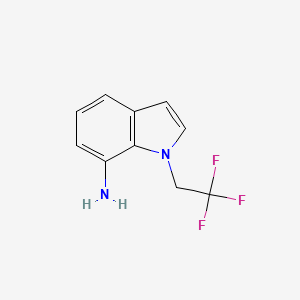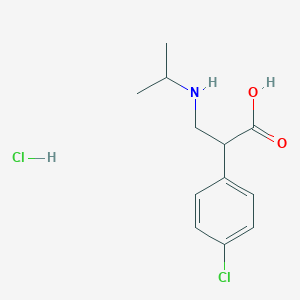amine](/img/structure/B13644929.png)
[1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine typically involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the cyclization of appropriate precursors to form the benzopyran ring.
Introduction of the Ethyl Group:
Methylation of the Amine: Finally, the methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved can vary depending on the specific application but may include signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: can be compared with other similar compounds, such as:
3,4-Dihydro-1H-2-benzopyran-1-one: This compound lacks the ethyl and methylamine groups, making it less versatile in terms of chemical reactivity.
8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one: This compound has a hydroxyl group, which can impart different biological activities.
The uniqueness of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine lies in its specific functional groups, which allow for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C12H17NO/c1-9(13-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
VKZNMJNXBJUSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


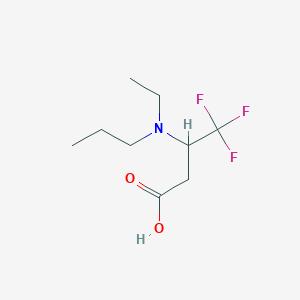
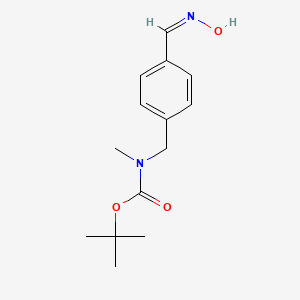
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
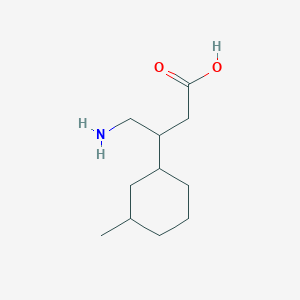
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)

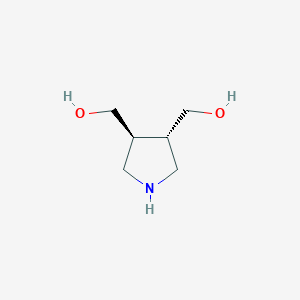
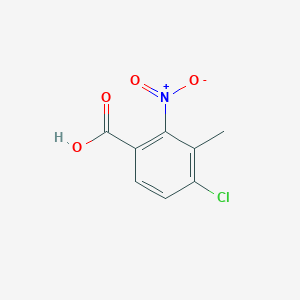
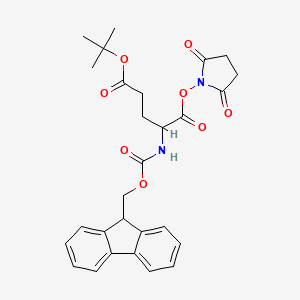
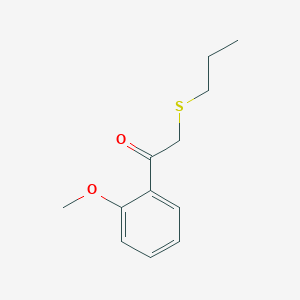

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
